Cas no 1697459-97-4 (1-(Azidomethyl)-2-bromo-3-nitrobenzene)

1-(Azidomethyl)-2-bromo-3-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1-(azidomethyl)-2-bromo-3-nitrobenzene
- 1-(Azidomethyl)-2-bromo-3-nitrobenzene
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- インチ: 1S/C7H5BrN4O2/c8-7-5(4-10-11-9)2-1-3-6(7)12(13)14/h1-3H,4H2
- InChIKey: ROKBORJCTMQQHL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CN=[N+]=[N-])[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 60.2
1-(Azidomethyl)-2-bromo-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-293622-0.25g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 0.25g |
$513.0 | 2023-09-06 | ||
Enamine | EN300-293622-2.5g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 2.5g |
$1089.0 | 2023-09-06 | ||
Enamine | EN300-293622-5.0g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 5.0g |
$2360.0 | 2023-03-01 | ||
Enamine | EN300-293622-1g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 1g |
$557.0 | 2023-09-06 | ||
Enamine | EN300-293622-0.05g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 0.05g |
$468.0 | 2023-09-06 | ||
Enamine | EN300-293622-0.5g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 0.5g |
$535.0 | 2023-09-06 | ||
Enamine | EN300-293622-10g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 10g |
$2393.0 | 2023-09-06 | ||
Enamine | EN300-293622-5g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 5g |
$1614.0 | 2023-09-06 | ||
Enamine | EN300-293622-10.0g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 10.0g |
$3500.0 | 2023-03-01 | ||
Enamine | EN300-293622-1.0g |
1-(azidomethyl)-2-bromo-3-nitrobenzene |
1697459-97-4 | 1g |
$0.0 | 2023-06-06 |
1-(Azidomethyl)-2-bromo-3-nitrobenzene 関連文献
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-(Azidomethyl)-2-bromo-3-nitrobenzeneに関する追加情報
Comprehensive Overview of 1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS No. 1697459-97-4): Properties, Applications, and Industry Insights
1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS No. 1697459-97-4) is a specialized aromatic compound that has garnered significant attention in pharmaceutical and material science research. This nitrobenzene derivative features a unique combination of functional groups, including an azidomethyl moiety, a bromo substituent, and a nitro group, making it a versatile intermediate for click chemistry applications and heterocyclic synthesis. Its molecular structure (C7H5BrN4O2) enables diverse transformations, aligning with trends in green chemistry and high-efficiency coupling reactions.
In recent years, the demand for functionalized benzene derivatives like 1-(Azidomethyl)-2-bromo-3-nitrobenzene has surged due to their role in developing bioconjugates and PET radiotracers. Researchers particularly value its azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone technique in drug discovery and biomarker labeling. The compound's bromo-nitro substitution pattern also facilitates selective Suzuki-Miyaura cross-coupling, addressing industry needs for fragment-based drug design.
The synthesis of CAS 1697459-97-4 typically involves sequential functionalization of 2-bromo-3-nitrobenzyl alcohol through Mitsunobu or nucleophilic substitution reactions. Advanced purification methods such as flash chromatography ensure >95% purity, meeting stringent requirements for high-throughput screening applications. Thermal stability studies indicate decomposition above 180°C, with optimal storage conditions under inert atmosphere at -20°C to preserve its azide functionality.
Emerging applications include its use as a precursor for photoaffinity probes in proteomics research, where the nitro group enhances UV-induced crosslinking efficiency. Industry reports highlight growing adoption in OLED material development, leveraging its electron-withdrawing properties to tune charge transport layers. The compound's X-ray crystallography data reveals planar geometry with bond angles critical for molecular stacking in optoelectronic devices.
From a regulatory perspective, 1-(Azidomethyl)-2-bromo-3-nitrobenzene requires standard handling precautions for organic azides, though it doesn't fall under restricted categories. Environmental fate studies show moderate biodegradability (OECD 301F), prompting development of bio-based alternatives in line with sustainable chemistry initiatives. Recent patent analyses reveal increasing utilization in antibody-drug conjugates (ADCs), particularly for cancer therapeutics targeting HER2 receptors.
Market analysts project 6.8% CAGR for multifunctional benzene intermediates through 2030, driven by 1-(Azidomethyl)-2-bromo-3-nitrobenzene's role in precision medicine. The compound's compatibility with continuous flow chemistry systems addresses pharmaceutical industry demands for process intensification. Technical literature emphasizes its advantages over traditional aryl halides in metal-organic framework (MOF) synthesis, particularly for gas storage applications.
Ongoing research explores novel derivatives through late-stage functionalization of the nitroarene core, with recent ACS publications demonstrating catalytic C-H activation pathways. The compound's HOMO-LUMO gap (calculated at 3.2 eV) makes it promising for organic semiconductor applications, coinciding with industry shifts toward flexible electronics. Quality control protocols recommend HPLC-MS analysis to monitor potential azide dimerization during long-term storage.
In conclusion, 1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS 1697459-97-4) represents a critical building block at the intersection of medicinal chemistry and advanced materials. Its multifunctional architecture supports innovation across bioconjugation, catalysis, and optoelectronics, positioning it as a key enabler for next-generation technologies. The compound's commercial availability through major fine chemical suppliers ensures accessibility for academic and industrial researchers pursuing structure-activity relationship studies.
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